molecular formula C16H20N4O2S B2488819 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone CAS No. 1705549-58-1

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone

Cat. No.: B2488819
CAS No.: 1705549-58-1
M. Wt: 332.42
InChI Key: MGZQNIWXKDJEIN-UHFFFAOYSA-N
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Description

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone is a complex organic molecule that incorporates both oxadiazole and thiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula : C16_{16}H20_{20}N4_{4}O\
Molecular Weight : 284.36 g/mol

The structure features a piperidine ring linked to both a cyclopropyl-substituted oxadiazole and a methylthiazole. The presence of these heterocycles is significant as they contribute to the compound's biological activity.

Target Interactions

Compounds containing the 1,2,4-oxadiazole motif have been shown to interact with various biological targets:

  • Enzyme Inhibition : Oxadiazoles exhibit inhibitory activity against enzymes such as carbonic anhydrases (CA), histone deacetylases (HDACs), and butyrylcholinesterase (BChE) .
  • Receptor Modulation : The thiazole component may influence G protein-coupled receptors (GPCRs), potentially affecting intracellular signaling pathways .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its structural diversity. For instance:

  • Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
  • Antimicrobial Properties : The oxadiazole derivatives have shown activity against bacterial strains, including Mycobacterium tuberculosis, indicating their potential use in treating infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example:

  • Cytotoxicity Assays : Compounds similar to the target molecule have exhibited IC50_{50} values ranging from 1.61 µg/mL to 92.4 µM against various cancer cell lines, including HeLa and CaCo-2 .
CompoundCell LineIC50_{50} (µg/mL)
Compound 1HeLa92.4
Compound 2CaCo-21.61
Compound 3MCF71.98

Antimicrobial Activity

Research indicates that oxadiazole derivatives can inhibit the growth of pathogens:

  • Activity Against M. tuberculosis : Specific derivatives have shown effectiveness against monoresistant strains with favorable pharmacokinetic profiles .

Pharmacokinetics

Pharmacokinetic studies suggest that compounds with similar structures possess good bioavailability and metabolic stability:

  • Half-life (T1/2_{1/2}) : Approximately 1.63 hours.
  • Maximum Concentration (Cmax_{max}) : Noted at around 2503.25 ng/mL in plasma following administration .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

  • Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines, demonstrating significant antiproliferative properties.
  • Antimicrobial Efficacy : Research has shown that oxadiazole-containing compounds exhibit broad-spectrum antimicrobial activity, particularly against resistant strains of bacteria.
  • Neuroprotective Effects : Some thiazole derivatives have been investigated for their neuroprotective properties, showing promise in models of neurodegenerative diseases .

Properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-10-14(23-9-17-10)16(21)20-6-2-3-11(8-20)7-13-18-15(19-22-13)12-4-5-12/h9,11-12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZQNIWXKDJEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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